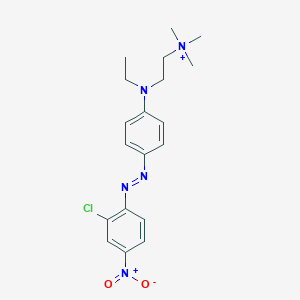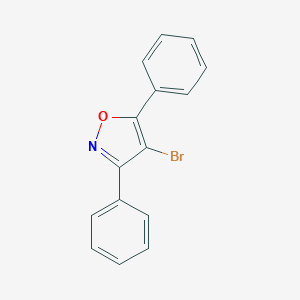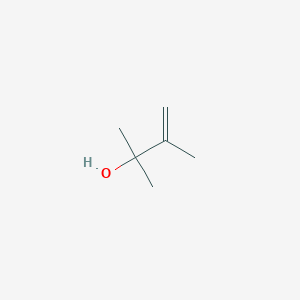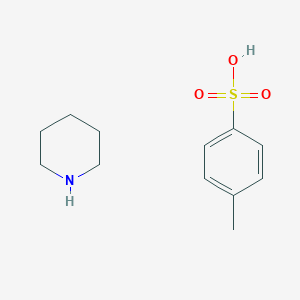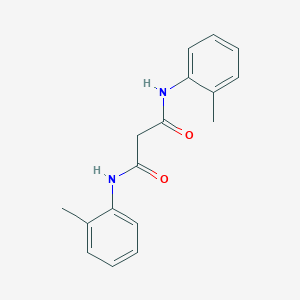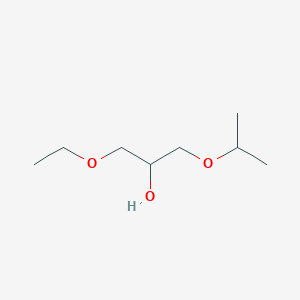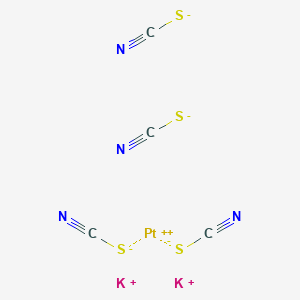![molecular formula C15H24O2 B078966 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane CAS No. 14398-32-4](/img/structure/B78966.png)
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane, also known as Carophyllene oxide, is a natural bicyclic sesquiterpene oxide that is found in various plant species. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of pharmacology and medicine.
科学的研究の応用
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various scientific research applications, particularly in the fields of pharmacology and medicine. It has been found to have anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide is not fully understood. However, it is believed that it exerts its pharmacological effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. It has been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. It also inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of various transcription factors such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of immune function and inflammation. 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has also been shown to have antioxidant effects and can protect cells from oxidative damage.
実験室実験の利点と制限
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has low toxicity and can be used in various in vitro and in vivo assays. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the scientific research of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide in humans.
合成法
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide can be synthesized from β-carophyllene, which is a natural sesquiterpene found in many plant species. The synthesis process involves the oxidation of β-carophyllene using various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, or ozone. The reaction yields 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide as the major product. The purity of the product can be improved by using column chromatography.
特性
CAS番号 |
14398-32-4 |
|---|---|
製品名 |
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H24O2/c1-12-6-5-8-14(2,3)13(12)7-9-15(4)16-10-11-17-15/h7,9H,5-6,8,10-11H2,1-4H3 |
InChIキー |
DTBQZKSNLYLNEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
同義語 |
2-Methyl-2-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethenyl]-1,3-diox olane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





